Specialized Oxidation Pathway: 15-Methylicosanoyl-CoA vs. Palmitoyl-CoA
In contrast to the straight-chain fatty acyl-CoA, palmitoyl-CoA (C16:0), 15-Methylicosanoyl-CoA is not a substrate for the primary acyl-CoA oxidase 1 (ACOX1) in human liver. Instead, its oxidation is catalyzed by a single, specialized peroxisomal branched-chain acyl-CoA oxidase (ACOX2), which also acts on other 2-methyl-branched substrates [1]. This fundamental difference in metabolic routing is a critical differentiator, ensuring that experiments using 15-Methylicosanoyl-CoA specifically interrogate the ACOX2-dependent pathway, distinct from the main ACOX1-mediated straight-chain fatty acid oxidation system [1].
| Evidence Dimension | Enzyme-Substrate Specificity |
|---|---|
| Target Compound Data | Substrate for human peroxisomal branched-chain acyl-CoA oxidase (ACOX2) |
| Comparator Or Baseline | Palmitoyl-CoA: Substrate for human peroxisomal acyl-CoA oxidase 1 (ACOX1) |
| Quantified Difference | Not applicable (qualitative distinction of metabolic pathway) |
| Conditions | Human liver peroxisomal enzyme assay (Vanhove et al., 1993) |
Why This Matters
This distinction is crucial for researchers studying peroxisomal disorders like ACOX2 deficiency or for developing specific enzyme activity assays.
- [1] Vanhove, G. F., et al. (1993). The CoA esters of 2-methyl-branched chain fatty acids and of the bile acid intermediates di- and trihydroxycoprostanic acids are oxidized by one single peroxisomal branched chain acyl-CoA oxidase in human liver and kidney. Journal of Biological Chemistry, 268(14), 10335-10344. View Source
